molecular formula C15H17N3O2S B2498215 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1170592-25-2

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2498215
CAS No.: 1170592-25-2
M. Wt: 303.38
InChI Key: ZKKMZKUTFYKMDO-UHFFFAOYSA-N
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Description

This compound, with the systematic name (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone (CAS: 1210171-14-4), is a hybrid heterocyclic molecule featuring a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a cyclopropyl group and a thiophene-2-yl methanone moiety. Its molecular formula is C₁₆H₁₉N₃O₂S (MW: 317.406 g/mol), and its SMILES notation is O=C(N1CCC(CC1)c1nnc(o1)C1CC1)Cc1cccs1 . The compound’s structure combines pharmacophoric elements common in medicinal chemistry, including the oxadiazole (a bioisostere for esters and amides) and thiophene (a π-electron-rich aromatic system), which may influence its physicochemical and biological properties. It is cataloged for research use, with commercial availability noted in .

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-15(12-2-1-9-21-12)18-7-5-11(6-8-18)14-17-16-13(20-14)10-3-4-10/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKMZKUTFYKMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Piperidine Ring Formation: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.

    Thiophene Ring Introduction: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the piperidine nitrogen.

    Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.

    Substitution: Substitution reactions can occur at various positions, especially on the thiophene and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation reagents, nucleophiles, and electrophiles are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic transformations.

    Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents.

    Biological Probes: It could be used as a probe to study biological pathways and mechanisms.

Industry

    Polymer Science: Could be used in the synthesis of novel polymers with specific properties.

Mechanism of Action

The mechanism of action for (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

  • Compound 21 (MK37): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone Key Differences: Replaces the oxadiazole-cyclopropyl group with a piperazine ring substituted by a trifluoromethylphenyl group. Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the cyclopropyl-oxadiazole moiety. Piperazine derivatives are often associated with CNS activity due to improved blood-brain barrier penetration .
  • MK47 (RTC536): 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone Key Differences: Features an ethanone linker between the thiophene and piperazine, unlike the direct methanone linkage in the target compound.

Analogues with 1,3,4-Oxadiazole Substituents

  • 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Key Differences: Substitutes the cyclopropyl-piperidine group with a pyridine ring and replaces the thiophene-methanone with a thione group. However, the absence of the thiophene moiety reduces π-stacking capacity .
  • Thiosemicarbazones (e.g., Bhole & Bhusari, 2010) Key Differences: Replace the oxadiazole with a thiadiazole or thiazolidinone core. For example, [(3,4-disubstituted)-1,3-thiazol-2-ylidene]-4-hydroxybenzohydrazide features a thiazole ring linked to a benzohydrazide group. These compounds have demonstrated antitumor activity, suggesting the target compound’s oxadiazole-thiophene system may warrant similar evaluation .

Functional Group Impact on Physicochemical Properties

Compound Heterocyclic Core Substituent LogP (Predicted) Biological Activity
Target Compound 1,3,4-Oxadiazole + Piperidine Cyclopropyl, Thiophene-methanone ~2.8 (est.) Not reported in provided sources
MK37 (Compound 21) Piperazine Trifluoromethylphenyl ~3.5 CNS-targeted (hypothesized)
Bhole & Bhusari Derivatives Thiadiazole/Thiazolidinone Hydroxybenzohydrazide ~1.9–2.4 Antitumor
5-(Pyridine-4-yl)-oxadiazole 1,3,4-Oxadiazole Pyridine, Thione ~1.7 Enzyme inhibition (hypothesized)

Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula for the compound is C13H16N3OC_{13}H_{16}N_3O with a molecular weight of 232.29 g/mol . It features a piperidine ring substituted with a cyclopropyl oxadiazole moiety and a thiophene group, which may contribute to its biological properties.

  • Anticancer Activity :
    • Compounds containing the oxadiazole scaffold have shown promising anticancer activity. Research indicates that derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways such as EGFR and IL-6 .
    • A study demonstrated that oxadiazole derivatives exhibited IC50 values ranging from 0.24 µM to 0.87 µM against different cancer cell lines, indicating significant potency compared to standard chemotherapeutics .
  • Antimicrobial Properties :
    • The oxadiazole ring has been associated with antimicrobial activity against various pathogens, including Mycobacterium bovis. Studies have highlighted the potential of these compounds to disrupt bacterial cell wall synthesis by inhibiting crucial enzymes .
    • A review noted that certain oxadiazole derivatives displayed strong inhibitory effects against both active and dormant states of mycobacteria .

Case Studies

Several studies have investigated the biological activities of related compounds:

Study Compound Cell Line/Pathogen IC50/Activity
Zhang et al. (2023)N-(3-(4-Methoxyphenyl) acryloyl) phenyl derivativeHEPG2, MCF71.18 µM
Dhumal et al. (2016)1,3,4-Oxadiazole-Thiazole-Pyridine combinationMycobacterium bovisStrong inhibition
Desai et al. (2018)Pyridine-based oxadiazole derivativesVarious bacterial strainsNot specified but noted as active

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often correlates with structural modifications:

  • Cyclopropyl Substitution : Enhances lipophilicity and may improve cellular uptake.
  • Piperidine Ring : Contributes to receptor binding affinity.
  • Thiophene Moiety : Potentially increases interactions with biological targets due to its electron-rich nature.

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